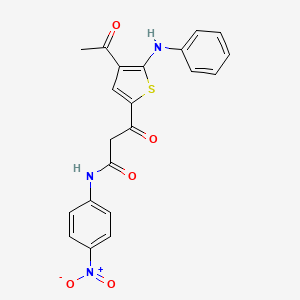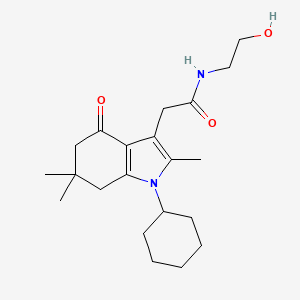![molecular formula C21H23N3O2 B5185668 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound gamma-hydroxybutyrate (GHB) and has been shown to have a similar mechanism of action. In recent years, CPP-109 has gained attention for its potential as a treatment for addiction and other neurological disorders.
Wirkmechanismus
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione works by inhibiting the enzyme gamma-hydroxybutyrate dehydrogenase (GHB-DH), which is responsible for the metabolism of GHB. By inhibiting this enzyme, 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione increases the levels of GHB in the brain, which has been shown to reduce drug-seeking behavior and other addictive behaviors. 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been shown to have anxiolytic and anticonvulsant effects, which may be related to its effects on GHB metabolism.
Biochemical and Physiological Effects:
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. In addition to its effects on GHB metabolism, 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its effects on addiction and other neurological disorders. 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, which may be relevant to its potential as a treatment for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione for lab experiments is that it has been extensively studied and characterized, so its effects and mechanisms of action are well understood. 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one limitation of 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione is that it has not yet been approved for clinical use, so its safety and efficacy in humans are not fully established.
Zukünftige Richtungen
There are several potential future directions for research on 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of interest is its potential as a treatment for addiction, particularly opioid addiction. Another area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research on the safety and efficacy of 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione in humans is needed to establish its potential as a clinical treatment.
Synthesemethoden
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione is synthesized through a series of chemical reactions starting with 4-chlorobutyric acid and piperazine. The synthesis process involves several steps, including the protection of the piperazine nitrogen, the addition of the diphenylmethyl group, and the formation of the pyrrolidinedione ring. The final product is purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, heroin, and alcohol. 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been studied for its potential as a treatment for other neurological disorders, including epilepsy, schizophrenia, and anxiety disorders.
Eigenschaften
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-19-15-18(21(26)22-19)23-11-13-24(14-12-23)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOGPRZILFEJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)NC2=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5935597 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5185588.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)
![2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)
![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)

![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5185666.png)

![2-(4-{3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinyl)pyrimidine](/img/structure/B5185694.png)